4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound with the molecular formula C21H16BrN3O. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods under microwave irradiation, which offer high yields and environmentally benign processes . Another method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine rings through cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) are used to promote cyclization.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have significant biological activities .
Scientific Research Applications
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom at the 4-position and the methyl group at the 7-position of the imidazo[1,2-a]pyridine ring significantly influences its chemical behavior and biological properties .
Properties
IUPAC Name |
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGEZNOUJCIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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